molecular formula C7H14O B13329588 3-Methylhex-5-en-2-ol

3-Methylhex-5-en-2-ol

Cat. No.: B13329588
M. Wt: 114.19 g/mol
InChI Key: KSXVDBSINBXKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylhex-5-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is known for its distinct structure, which includes a double bond between the fifth and sixth carbon atoms and a methyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhex-5-en-2-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 3-methylhex-5-en-1-ene. This process typically involves the following steps:

    Hydroboration: The addition of borane (BH3) to the double bond of 3-methylhex-5-en-1-ene.

    Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-methylhex-5-en-2-one. This method involves the following steps:

    Catalytic Hydrogenation: The reduction of 3-methylhex-5-en-2-one using a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure.

    Purification: The purification of the resulting this compound through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methylhex-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or other alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 3-Methylhex-5-en-2-one or 3-methylhex-5-enal.

    Reduction: 3-Methylhexane or 3-methylhex-5-en-1-ol.

    Substitution: 3-Methylhex-5-en-2-chloride or 3-methylhex-5-en-2-bromide.

Scientific Research Applications

3-Methylhex-5-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylhex-5-en-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its double bond and methyl group contribute to its reactivity and specificity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylhex-5-en-1-ol: Similar structure but with the hydroxyl group on the first carbon atom.

    3-Methylhex-5-en-3-ol: Similar structure but with the hydroxyl group on the third carbon atom.

    3-Methylhex-5-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

3-Methylhex-5-en-2-ol is unique due to its specific placement of the hydroxyl group on the second carbon atom, which influences its reactivity and interactions in chemical and biological systems. Its combination of a double bond, methyl group, and hydroxyl group makes it a versatile compound in various applications.

Properties

IUPAC Name

3-methylhex-5-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVDBSINBXKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.